5-ethyl-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3S2/c1-2-15-6-9-18(29-15)30(26,27)21-10-11-28-17-8-7-16-22-23-19(25(16)24-17)13-4-3-5-14(20)12-13/h3-9,12,21H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHFRSYGRSGIDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with suitable dicarbonyl compounds under acidic or basic conditions to form the triazolopyridazine core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives and suitable nucleophiles.
Attachment of the Thiophene-2-sulfonamide Moiety: This step involves the reaction of the triazolopyridazine intermediate with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene-2-sulfonamide moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazolopyridazine core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazolopyridazine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific molecular targets such as c-Met and VEGFR-2 kinases. These kinases are involved in various cellular processes, including cell proliferation, migration, and angiogenesis. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exhibiting its anticancer properties .
Comparison with Similar Compounds
Key Differences :
- Core substitution : The triazolo-pyridazine core is substituted with a pyridin-3-yl group instead of a 3-fluorophenyl group.
- Linkage : The thiophene-sulfonamide moiety is attached via a phenyl spacer rather than an ethoxyethyl chain.
| Property | Target Compound | Analog 1 (CAS: 891107-78-1) |
|---|---|---|
| Molecular Formula | Not explicitly provided | C₂₂H₁₈N₆O₂S₂ |
| Molecular Weight | Not explicitly provided | 462.6 g/mol |
| Substituent Electronic Effects | Electron-withdrawing (F) | Electron-rich pyridine (N-heterocycle) |
| Solubility Implications | Likely lower logP due to F | Increased polarity from pyridine |
Research Implications :
The pyridin-3-yl group in Analog 1 may enhance water solubility compared to the hydrophobic 3-fluorophenyl group in the target compound. However, the fluorine substituent in the target could improve membrane permeability and bioavailability .
Structural Analog 2: 5-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide (CAS: 946306-63-4)
Key Differences :
- Heterocyclic Core : Replaces triazolo[4,3-b]pyridazine with a thiazolo[3,2-b][1,2,4]triazole system.
- Substituent Position : The 3-fluorophenyl group is directly attached to the thiazole ring rather than the pyridazine core.
| Property | Target Compound | Analog 2 (CAS: 946306-63-4) |
|---|---|---|
| Molecular Formula | Not explicitly provided | C₁₈H₁₇FN₄O₂S₃ |
| Molecular Weight | Not explicitly provided | 436.6 g/mol |
| Core Rigidity | Planar triazolo-pyridazine | Less planar thiazolo-triazole |
| Pharmacophore Accessibility | Higher due to pyridazine | Reduced due to thiazole fusion |
Research Implications: The thiazolo-triazole system in Analog 2 introduces sulfur atoms, which may alter electronic properties and binding kinetics compared to the nitrogen-rich triazolo-pyridazine in the target compound.
Recommendations :
Prioritize experimental determination of logP, solubility, and stability for the target compound.
Conduct kinase inhibition assays to compare efficacy across analogs.
Biological Activity
The compound 5-ethyl-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide represents a novel class of biologically active molecules with potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down into several functional moieties:
- 5-Ethyl group : Enhances lipophilicity and may influence bioavailability.
- [1,2,4]Triazolo[4,3-b]pyridazin : A heterocyclic system known for various biological activities.
- Thiophene : Often associated with anti-inflammatory and antimicrobial properties.
- Sulfonamide : Commonly found in drugs with antibacterial and diuretic effects.
Pharmacological Profile
-
Antimicrobial Activity :
- Compounds containing the triazole scaffold have shown significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles exhibit activity against various bacterial strains including MRSA and E. coli .
- The sulfonamide component enhances this activity by acting as a competitive inhibitor of bacterial enzymes.
- Anti-inflammatory Effects :
- CNS Activity :
Structure-Activity Relationship (SAR)
The effectiveness of the compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Triazole ring | Essential for antimicrobial activity |
| Fluorophenyl substitution | Enhances potency against Gram-positive bacteria |
| Sulfonamide group | Increases solubility and bioavailability |
| Ethyl chain length | Modulates lipophilicity and cellular uptake |
Case Studies
- Antimicrobial Testing :
- Inflammation Model :
- CNS Efficacy :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for constructing the [1,2,4]triazolo[4,3-b]pyridazine core in this compound?
- Methodological Answer : The [1,2,4]triazolo[4,3-b]pyridazine scaffold can be synthesized via cyclocondensation of 3-aminopyridazines with nitriles or via intramolecular cyclization of azide intermediates. For fluorinated derivatives like the target compound, the use of 3-fluorophenyl-substituted precursors under reflux with acetic acid or DMF as solvents is effective. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity .
Q. How should researchers optimize reaction conditions for introducing the thiophene-sulfonamide moiety?
- Methodological Answer : The sulfonamide group can be introduced via nucleophilic substitution between a thiophene-2-sulfonyl chloride derivative and an amine-functionalized intermediate. Reaction optimization should focus on solvent polarity (e.g., dichloromethane or THF), base selection (e.g., triethylamine or DBU), and temperature (0–25°C). Design of Experiments (DoE) approaches, such as factorial design, can systematically evaluate variables like stoichiometry and reaction time to maximize yield .
Q. What analytical techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer : Combine spectroscopic methods:
- NMR : F NMR to confirm fluorophenyl group incorporation; 2D NMR (COSY, HSQC) to resolve overlapping signals in the triazolo-pyridazine region.
- Mass Spectrometry : HRMS to verify molecular ion peaks and rule out byproducts.
- X-ray Crystallography : Single-crystal analysis resolves ambiguities in regiochemistry, especially for the triazolo-pyridazine core .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess solubility, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify bioavailability issues.
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo efficacy.
- Dose-Response Re-evaluation : Adjust dosing regimens to account for species-specific differences in clearance rates. Contradictions often arise from poor ADME properties rather than target engagement .
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of the fluorophenyl and ethylthiophene groups?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing 3-fluorophenyl with 4-fluorophenyl or altering the ethyl group to methyl/propyl).
- Computational Modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding interactions with target proteins, correlating with experimental IC values.
- Biological Assays : Test analogs in parallel for target inhibition (e.g., enzyme assays) and cellular activity (e.g., proliferation assays) to map critical functional groups .
Q. How should researchers address challenges in scaling up the synthesis while maintaining purity >95%?
- Methodological Answer :
- Flow Chemistry : Transition batch reactions to continuous-flow systems to improve heat/mass transfer and reduce side reactions (e.g., for azide cyclizations).
- Purification Optimization : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) for polar intermediates.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and impurities in real time .
Q. What mechanistic studies are recommended to confirm the compound’s mode of action in a kinase inhibition context?
- Methodological Answer :
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Cellular Thermal Shift Assay (CETSA) : Validate target engagement by measuring thermal stabilization of the kinase in the presence of the compound.
- Resistance Mutagenesis : Engineer kinase mutants (e.g., ATP-binding site mutations) to confirm binding specificity via IC shifts .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results between cancer cell lines with similar genetic backgrounds?
- Methodological Answer :
- Genetic and Proteomic Profiling : Compare expression levels of the target protein and related pathways (e.g., via RNA-seq or Western blot) across cell lines.
- Microenvironment Factors : Assess differences in culture conditions (e.g., hypoxia, serum concentration) that may modulate drug sensitivity.
- Combinatorial Screens : Test the compound with inhibitors of compensatory pathways (e.g., PI3K/mTOR) to identify synthetic lethal interactions .
Safety and Handling
Q. What precautions are necessary when handling this compound due to potential reactive intermediates?
- Methodological Answer :
- Intermediate Stability : Avoid prolonged exposure of azide intermediates to heat or light to prevent explosive decomposition.
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods for sulfonylation steps.
- Waste Management : Quench reactive intermediates (e.g., sulfonyl chlorides) with ice-cold sodium bicarbonate before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
